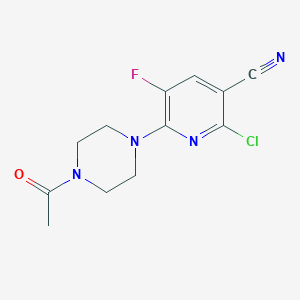

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile

Vue d'ensemble

Description

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following molecular properties:

- Molecular Formula : C13H14ClFN4

- Molecular Weight : 284.73 g/mol

- IUPAC Name : 6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile

The presence of a piperazine ring and a nitrile group in its structure enhances its pharmacological profile, making it suitable for various applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that derivatives of this compound can act as inhibitors of Aurora A kinase, which is crucial for cell division and proliferation in cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Neurological Applications

The piperazine moiety is associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, which could lead to therapeutic advancements in conditions like anxiety and depression .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of Aurora A kinase | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Neurological Disorders | Modulation of neurotransmitter systems |

Case Study 1: Aurora A Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their efficacy against Aurora A kinase. The most potent analog demonstrated an IC50 value significantly lower than existing inhibitors, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Neuropharmacological Effects

In a preclinical trial focused on anxiety models, derivatives of the compound were administered to rodents. The results showed a marked reduction in anxiety-like behaviors, supporting the hypothesis that it could be developed into an anxiolytic medication .

Mécanisme D'action

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it may interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile include other piperazine derivatives such as:

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

- N-(4-Acetylpiperazin-1-yl)-4-fluorobenzamide

- Piperazinylquinoxaline derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Propriétés

IUPAC Name |

6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN4O/c1-8(19)17-2-4-18(5-3-17)12-10(14)6-9(7-15)11(13)16-12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHECUHYXUSTMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550047 | |

| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-21-1 | |

| Record name | 6-(4-Acetyl-1-piperazinyl)-2-chloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113237-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.